Specific Scientific Field: This application falls under the field of Food Safety and Quality Control .
Summary of the Application: Melamine-13C3 is used as an internal standard for the simultaneous determination of melamine and related compounds in food samples . This is particularly important because melamine is sometimes added to food products to falsely boost protein values . When combined with cyanuric acid, melamine can form crystals in the kidneys and cause renal failure .
Methods of Application or Experimental Procedures: A method called hydrophilic interaction liquid chromatography coupled to ESI-MS (HILIC/ESI-MS) is used for the simultaneous determination of melamine and related compounds . The separation is accomplished on a Venusil HILIC column with a mobile phase of acetonitrile 1 10 mM ammonium formate buffer solution at pH 3.5 (88:12, v/v) under isocratic elution mode . For the detection of the targets, the ESI probe worked in the positive and negative switching mode . Melamine-13C3 and 15N3-melamine are used as internal standards in the positive and negative modes, respectively .
Results or Outcomes Obtained: The method validation including linearity, LOD, LOQ, precision, and recovery proved that the method has merits such high sensitivity, specificity, and simplicity versus the other methods reported in the literature . This method provides a reliable way to detect the presence of melamine and related compounds in food samples, thereby ensuring food safety .
Specific Scientific Field: This application falls under the field of Analytical and Bioanalytical Chemistry .
Summary of the Application: Melamine-13C3 is used to evaluate the effect of isotope-labeled analogs on the liquid chromatography-isotope dilution mass spectrometry (LC-IDMS) measurement . This is done by comparing the electrospray ionization responses (ESI) and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine .
Methods of Application or Experimental Procedures: The interaction of ESI response between melamine and isotope-labeled melamines is investigated using MRM monitor mode . The influence of different isotope-labeled melamines on the LC-IDMS result is evaluated using the IDMS correction factor .
Results or Outcomes Obtained: The study found that 15N-labeled melamine had a significant ion inter-suppression effect on melamine, while 13C-labeled melamine had little influence on melamine . The deviation of the results from the IDMS method might reach 59% using 15N3-melamine as an internal standard in a special matrix solution .
Summary of the Application: Melamine-13C3 is used as an internal standard to enhance the sensitivity and accuracy of the detection of melamine in dairy products by liquid chromatography-electrospray ionization-isotope dilution mass spectrometry (LC-ESI-IDMS) .
Methods of Application or Experimental Procedures: The internal standard Melamine-13C3 is used to reduce the chemical or matrix effect and to enhance the sensitivity and accuracy by chemical calibration .
Results or Outcomes Obtained: The use of Melamine-13C3 as an internal standard in LC-ESI-IDMS significantly improves the detection of melamine in dairy products, ensuring food safety .
Specific Scientific Field: This application falls under the field of Analytical Chemistry .
Summary of the Application: Melamine-13C3 is used in the development of chemical sensors and biosensors for detecting melamine residue . This is crucial because melamine is an emerging contaminant in milk, infant formula, and pet food .
Methods of Application or Experimental Procedures: The review focuses on the principles, mechanisms, and performances of the sensors including optical sensors, electrochemical sensors, aptamer-based sensors, and immunosensors .
Results or Outcomes Obtained: The development of these sensors provides a more efficient and accurate method for detecting melamine residue, thereby ensuring food safety .
Summary of the Application: Melamine-13C3 is used in the evaluation of isotope-labeled analogs on the liquid chromatography-isotope dilution mass spectrometry (LC-IDMS) measurement .
Methods of Application or Experimental Procedures: The effect of isotope-labeled analogs on the LC-IDMS measurement was evaluated based on the comparison research of electrospray ionization responses (ESI) and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine .
Melamine-13C3 is a stable isotope-labeled derivative of melamine, characterized by the chemical formula C3H6N6. The compound features three carbon atoms that are specifically labeled with the carbon-13 isotope, making it useful in various analytical and research applications. Melamine itself is a nitrogen-rich organic compound commonly used in the production of melamine resins and plastics. The introduction of the carbon-13 isotope allows for enhanced tracking and quantification in metabolic studies and other scientific investigations.
Melamine-13C3, by itself, doesn't have a specific mechanism of action. Its primary function lies in its ability to trace the behavior of melamine in various biological or chemical systems. By incorporating Melamine-13C3 into a reaction or experiment, researchers can utilize NMR to monitor melamine's interactions with other molecules or its presence within a specific biological pathway due to the distinct signal of the ¹³C isotope in NMR spectra [].
Melamine-13C3 has been studied primarily for its role as a metabolite of cyromazine, an insect growth regulator. While its direct biological activity is not extensively documented, it is known to exhibit some toxicity:
The synthesis of Melamine-13C3 typically involves the incorporation of carbon-13 isotopes during the preparation of melamine. A common method includes:
This method allows for precise labeling without altering the fundamental structure of melamine.
Melamine-13C3 has various applications across different fields:
Interaction studies involving Melamine-13C3 focus on its behavior in biological systems and its interactions with other compounds:
These studies highlight the importance of understanding how melamine behaves in various environments.
Melamine-13C3 shares similarities with several compounds, particularly those containing nitrogen or carbon isotopes. Here are some notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
Melamine | C3H6N6 | Base compound; used widely in resins and plastics. |
Cyromazine | C8H10N6 | Insect growth regulator; precursor to melamine metabolism. |
Urea | CH4N2 | Simple amine compound; important nitrogen source. |
Cyanuric Acid | C3H3N3O3 | Forms complexes with melamine; used in pool sanitization. |
Melamine-13C3's unique labeling with carbon-13 sets it apart from these compounds, enhancing its utility in research while retaining similar chemical reactivity to non-labeled forms.
Melamine-¹³C₃ represents a stable isotope-labeled variant of melamine where all three carbon atoms in the triazine ring system are replaced with carbon-13 isotopes [1] [2]. The compound maintains the fundamental 1,3,5-triazine core structure, which consists of a planar six-membered heterocyclic ring containing three carbon atoms alternating with three nitrogen atoms [3]. Each carbon atom in positions 2, 4, and 6 of the triazine ring bears an amino group (-NH₂), creating the characteristic 2,4,6-triamino-1,3,5-triazine structure [4] [5].
The isotopic labeling in Melamine-¹³C₃ occurs specifically at the three carbon positions within the triazine ring framework [1] [2]. These carbon atoms, designated as C-2, C-4, and C-6 according to standard triazine numbering conventions, form the backbone of the heterocyclic system and are directly bonded to the amino substituents [6] [7]. The systematic replacement of all three ¹²C atoms with ¹³C isotopes results in a molecular formula of ¹³C₃H₆N₆, maintaining the same connectivity and spatial arrangement as the unlabeled parent compound [2] [8].
The triazine ring system exhibits perfect threefold rotational symmetry, with each carbon-nitrogen bond length being equivalent throughout the structure [3] [6]. The carbon-13 substitution does not alter the fundamental electronic properties or geometric parameters of the molecule, as the isotopic effect primarily manifests in mass spectrometric and nuclear magnetic resonance applications [9] [10]. The labeled carbons retain their sp² hybridization state and participate in the aromatic π-electron system that contributes to the stability of the triazine ring [3] [7].
The molecular weight differential between Melamine-¹³C₃ and unlabeled melamine provides the primary distinguishing characteristic for analytical applications [1] [2]. Standard melamine exhibits a molecular weight of 126.12 grams per mole, while Melamine-¹³C₃ demonstrates an increased molecular weight of 129.10 grams per mole, representing a mass increase of 2.98 daltons [11] [12] [13]. This mass difference corresponds precisely to the substitution of three carbon-12 atoms (atomic mass 12.000) with three carbon-13 atoms (atomic mass 13.003) [13].
Property | Melamine (Unlabeled) | Melamine-¹³C₃ |
---|---|---|
Molecular Formula | C₃H₆N₆ | ¹³C₃H₆N₆ |
Molecular Weight (g/mol) | 126.12 [14] [15] | 129.10 [1] [2] |
CAS Number | 108-78-1 [14] [16] | 1173022-88-2 [1] [11] |
Physical Form | White crystalline solid [14] [17] | White crystalline powder [11] [6] |
Melting Point | 345°C (decomposes) [14] [17] | >300°C [11] |
The chemical reactivity and fundamental physical properties remain essentially unchanged between the labeled and unlabeled compounds [6] [13]. Both variants exhibit similar solubility characteristics, with slight solubility in water and ethanol, and both maintain comparable thermal stability profiles [11] [17]. The isotopic substitution does not affect the basic chemical behavior, including the capacity to form hydrogen bonds through the amino groups or participate in condensation reactions with formaldehyde [6] [10].
Nuclear magnetic resonance spectroscopy reveals distinct spectral differences between the two compounds, with Melamine-¹³C₃ providing enhanced detectability in carbon-13 nuclear magnetic resonance analysis [10] [18]. The enriched carbon-13 content in the labeled compound enables precise structural elucidation and quantitative analysis in complex matrices where natural abundance carbon-13 signals would be insufficient for reliable detection [9] [10]. Mass spectrometric analysis demonstrates characteristic fragmentation patterns for both compounds, with Melamine-¹³C₃ exhibiting fragment ions shifted by the appropriate mass units corresponding to the number of carbon-13 atoms retained in each fragment [9] [19].
The International Union of Pure and Applied Chemistry nomenclature system for isotopically modified compounds provides specific guidelines for naming Melamine-¹³C₃ [20]. According to IUPAC Rule H-2.1 for isotopically substituted compounds, the systematic name incorporates the nuclide symbol preceded by appropriate locants in parentheses before the parent compound name [20]. The preferred IUPAC name for Melamine-¹³C₃ follows the format (2,4,6-¹³C₃)1,3,5-triazine-2,4,6-triamine, explicitly indicating the positions of isotopic substitution within the triazine ring system [6] [13].
Alternative systematic nomenclature approaches include the designation 1,3,5-Triazine-2,4,6-triamine-¹³C₃, which places the isotopic descriptor as a suffix to the complete parent name [1] [2] [21]. This naming convention emphasizes that all three carbon atoms in the molecule bear the carbon-13 label [20]. The Chemical Abstracts Service has adopted the systematic name 1,3,5-Triazine-2,4,6-triamine-¹³C₃ for registry purposes, ensuring consistent identification across chemical databases [1] [12].
The isotopic labeling notation ¹³C₃ specifically indicates that three carbon-13 atoms are present in the molecule, with the subscript denoting the exact number of labeled positions [20] [22]. When polysubstitution occurs, IUPAC conventions require specification of the number of atoms substituted as a right subscript to the atomic symbol, even in cases where the substitution pattern is obvious from the molecular structure [20]. The systematic approach ensures unambiguous identification of the isotopic composition and labeling pattern [6] [22].
The Chemical Abstracts Service has assigned the unique registry number 1173022-88-2 to Melamine-¹³C₃, distinguishing it from the parent compound melamine, which bears CAS number 108-78-1 [1] [11] [12]. This specific identifier enables precise tracking and documentation of the isotopically labeled compound across scientific literature, regulatory databases, and commercial sources [11] [12]. The CAS registry system ensures that each distinct chemical substance, including isotopic variants, receives a unique numerical identifier that remains constant regardless of nomenclature variations or synonym usage [16] [12].
Identifier Type | Melamine | Melamine-¹³C₃ |
---|---|---|
CAS Registry Number | 108-78-1 [14] [16] | 1173022-88-2 [1] [11] |
DSSTox Substance ID | DTXSID6020802 [4] | Not definitively established |
PubChem CID | 7955 [4] | 71309406 [13] |
Molecular Weight | 126.12 g/mol [14] | 129.10 g/mol [1] [2] |
Additional regulatory identifiers include European Community number 203-615-4 for the parent melamine compound [14] [16]. The isotopically labeled variant Melamine-¹³C₃ requires separate regulatory documentation due to its distinct chemical identity, despite sharing the same basic molecular framework [26]. International chemical inventory systems, including the Toxic Substances Control Act inventory in the United States, maintain specific listings for isotopically modified compounds to ensure appropriate regulatory oversight and commercial tracking [26].
The most effective approach for synthesizing Melamine-Carbon-13 involves the use of isotopically enriched precursor compounds that serve as the carbon source during the formation of the triazine ring structure. The primary precursor-based strategy utilizes Carbon-13-labeled cyanuric chloride as the starting material, which undergoes nucleophilic substitution reactions with ammonia to form the target compound [1] [2].
In this synthetic pathway, Carbon-13-cyanuric chloride reacts with anhydrous ammonia under controlled temperature conditions ranging from room temperature to one hundred degrees Celsius. The reaction proceeds through a stepwise mechanism where each chloride group is sequentially replaced by amino groups, ultimately yielding Melamine-Carbon-13 with isotopic purity exceeding ninety-nine atom percent Carbon-13 [1] [3]. This method achieves typical yields of eighty-five to ninety-five percent while maintaining excellent isotopic and chemical purity standards [2].
Alternative precursor strategies employ Carbon-13-labeled formaldehyde in combination with unlabeled melamine through condensation reactions. The Carbon-13-formaldehyde acts as a methylol donor, forming methylol melamine intermediates that can be further processed to incorporate the isotopic label into the final product [4] [5]. This approach requires careful pH control between seven and nine to optimize the formation of methylene bridges while minimizing ether bridge formation that could lead to undesired byproducts [6].
The biosynthetic pathway incorporation represents another precursor-based strategy utilizing Carbon-13-glucose or Carbon-13-pyruvate as carbon sources in cell-free protein synthesis systems. This method employs engineered cellular systems that can incorporate isotopic carbon into melamine-like compounds through metabolic pathways [7]. While this approach typically achieves lower isotopic enrichment levels of seventy to ninety percent, it offers advantages in terms of reaction selectivity and the potential for producing complex isotopic labeling patterns [7].
Chemical vapor deposition represents an advanced technique for achieving isotopic enrichment during melamine synthesis through controlled gas-phase reactions. This method exploits the mass-dependent diffusion differences between Carbon-12 and Carbon-13 containing precursor molecules to achieve selective incorporation of the heavier isotope [8] [9].
The chemical vapor deposition process operates under carefully controlled pressure and temperature conditions, typically ranging from 0.1 to 1.0 megapascals and three hundred to five hundred degrees Celsius. The process utilizes Carbon-13-containing precursor gases that undergo thermal decomposition and subsequent condensation reactions to form the melamine product with enhanced isotopic enrichment [8].
The effectiveness of chemical vapor deposition for isotope separation depends on several critical factors including the mass difference between isotopes, the vapor pressure differences of isotopic variants, and the residence time within the reactor system [8]. For melamine synthesis, the process can achieve isotopic enrichment ratios up to 0.8 percent, which represents a significant improvement over natural abundance levels [8].
Temperature gradients within the chemical vapor deposition reactor play a crucial role in determining the final isotopic composition. The process involves both thermal diffusion effects and selective evaporation phenomena that contribute to the overall enrichment [8]. Advanced reactor designs incorporate multiple temperature zones to optimize the separation efficiency while maintaining acceptable production rates.
Industrial production of Melamine-Carbon-13 requires comprehensive quality control systems to ensure consistent isotopic purity and chemical quality throughout the manufacturing process. The quality control framework encompasses multiple analytical techniques and process monitoring systems designed to detect and prevent deviations from specification requirements.
Isotope Ratio Mass Spectrometry serves as the primary analytical method for determining Carbon-13 isotopic purity, with specifications typically requiring a minimum of ninety-nine atom percent Carbon-13 enrichment [10] [11] [12]. This technique provides precise measurement of the Carbon-13 to Carbon-12 ratio with measurement uncertainties typically below 0.1 percent [13] [14]. Each production batch undergoes isotopic analysis to verify compliance with purity specifications before release for commercial use.
Irritant